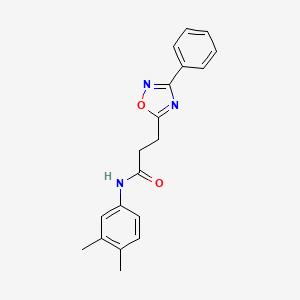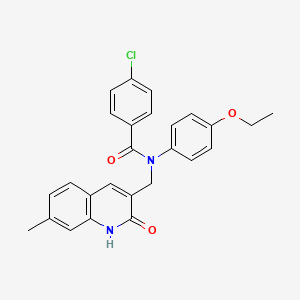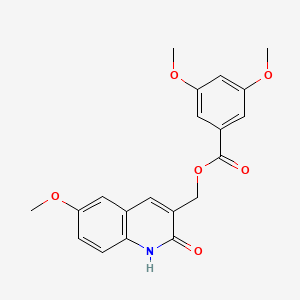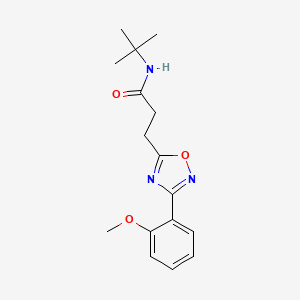
N-(3,4-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, also known as DPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DPOP is a fluorescent probe that can be used to study protein-protein interactions, protein localization, and protein folding.
Mécanisme D'action
N-(3,4-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide works by binding to proteins and emitting fluorescence when excited by light. The fluorescence emitted by this compound can be used to study the conformational changes that occur in proteins during protein-protein interactions, protein localization, and protein folding.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. It is a non-toxic compound that is used in small quantities in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments. It is a non-toxic compound that can be used in small quantities. It is a fluorescent probe that can be used to study protein-protein interactions, protein localization, and protein folding. This compound has several limitations as well. It is a synthetic compound that can be difficult to synthesize. It is also a relatively new compound that has not been extensively studied.
Orientations Futures
There are several future directions for research on N-(3,4-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. One direction is to study the binding affinity of this compound to different proteins. Another direction is to study the effect of this compound on protein function. A third direction is to study the use of this compound in live cell imaging. A fourth direction is to study the use of this compound in drug discovery. Overall, this compound has the potential to be a valuable tool in scientific research and has many future directions for exploration.
Méthodes De Synthèse
N-(3,4-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can be synthesized through a series of chemical reactions. The first step involves the condensation of 3,4-dimethylbenzaldehyde with hydrazine hydrate to form 3,4-dimethylphenylhydrazine. The second step involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form 3,4-dimethylphenyl-5-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-one. The third step involves the reaction of 3,4-dimethylphenyl-5-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-one with phenyl isocyanate to form N-(3,4-dimethylphenyl)-3-phenyl-1,2,4-oxadiazol-5-amine. The final step involves the reaction of N-(3,4-dimethylphenyl)-3-phenyl-1,2,4-oxadiazol-5-amine with propionyl chloride to form this compound.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has a wide range of applications in scientific research. It can be used as a fluorescent probe to study protein-protein interactions, protein localization, and protein folding. This compound can be used to study the conformational changes that occur in proteins during protein-protein interactions. It can also be used to study the localization of proteins in cells. This compound can be used to study the folding of proteins and the effects of chaperones on protein folding.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-8-9-16(12-14(13)2)20-17(23)10-11-18-21-19(22-24-18)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQFORLQPQDVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699114.png)


![5-(4-chloro-N-methylphenylsulfonamido)-N-cyclopropylbenzo[b]thiophene-2-carboxamide](/img/structure/B7699132.png)




![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7699169.png)


![N-(3-chloro-4-methoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7699205.png)